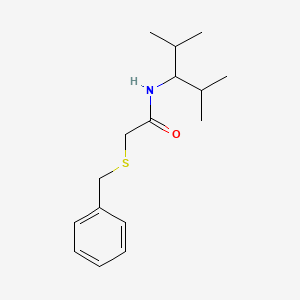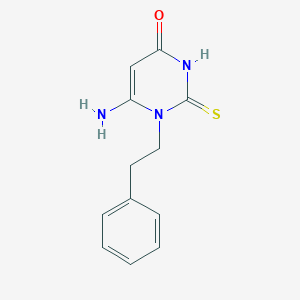![molecular formula C24H34N4O2 B5236200 N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide involves the modulation of the CB1 and TRPV1 receptors. It acts as an agonist of the CB1 receptor, which is involved in the regulation of pain and inflammation. It also acts as an antagonist of the TRPV1 receptor, which is involved in the perception of pain and heat. By modulating these receptors, N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide can reduce pain and inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide has been shown to have several biochemical and physiological effects. It can reduce pain and inflammation by modulating the CB1 and TRPV1 receptors. It can also induce apoptosis in cancer cells by inhibiting cell proliferation and activating caspase enzymes. It has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide in lab experiments include its high affinity for the CB1 and TRPV1 receptors, its low toxicity, and its potential therapeutic applications in various diseases. However, its limitations include the need for further studies to determine its pharmacokinetic and pharmacodynamic properties, its potential side effects, and its optimal dosage and administration route.
Zukünftige Richtungen
The future directions for the study of N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide include the following:
1. Further studies to determine its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion.
2. Development of new derivatives with improved pharmacological properties, such as higher potency, selectivity, and solubility.
3. Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders, metabolic disorders, and cardiovascular diseases.
4. Studies to determine its potential side effects and toxicity in animal models and human subjects.
5. Optimization of its dosage and administration route for maximum efficacy and safety.
Conclusion:
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its mechanism of action involves the modulation of the CB1 and TRPV1 receptors, which makes it a potential candidate for drug development. Further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, potential side effects, and optimal dosage and administration route. The future directions for its study include the development of new derivatives with improved pharmacological properties and investigation of its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide involves the reaction of 3-cyclopentylpropylamine, 1-(4-chlorobenzoyl)-4-piperidone, and 5-amino-1H-pyrazole-4-carboxamide in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction steps. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1), which are involved in the regulation of pain and inflammation. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[2-[1-(3-cyclopentylpropyl)piperidin-4-yl]pyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2/c1-30-22-11-5-4-10-21(22)24(29)26-23-12-15-25-28(23)20-13-17-27(18-14-20)16-6-9-19-7-2-3-8-19/h4-5,10-12,15,19-20H,2-3,6-9,13-14,16-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAOFFOCJDKJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)CCCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


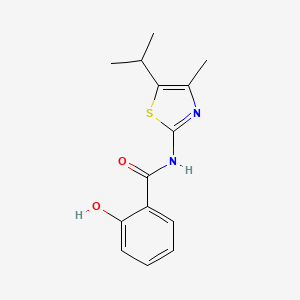
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5236131.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
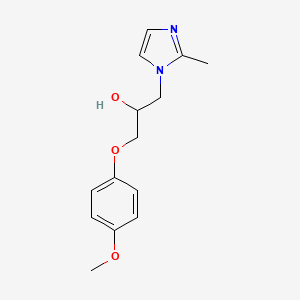
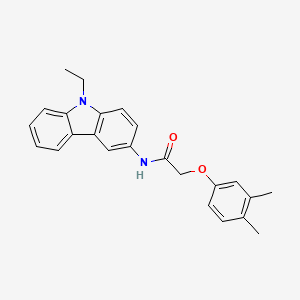
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5236193.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
